molecular formula C13H17NO4S B2648956 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide CAS No. 874594-08-8

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

Cat. No.: B2648956
CAS No.: 874594-08-8
M. Wt: 283.34
InChI Key: VYRZYAVHLNHTMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 4-acetylbenzenesulfonyl chloride with oxolan-2-ylmethanamine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The acetyl group and oxolan-2-ylmethyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
  • 4-acetyl-N-(oxolan-3-ylmethyl)benzenesulfonamide
  • 4-acetyl-N-(tetrahydro-3-furanylmethyl)benzenesulfonamide

Uniqueness

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group, in particular, differentiates it from other similar compounds and may enhance its binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

4-acetyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h4-7,12,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRZYAVHLNHTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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